Z-Oxylysine chemical structure and physical properties
Z-Oxylysine chemical structure and physical properties
Executive Summary & Chemical Identity
As the demand for safe, non-viral gene delivery vectors accelerates, the structural limitations of traditional polymers like poly-L-lysine (PLL) have become a critical bottleneck. PLL’s amide backbone resists physiological degradation, leading to severe cytotoxicity. The solution lies in a fundamental structural pivot: replacing the α -amino group of lysine with an α -hydroxyl group to create an ester-forming monomer.
This is the exact role of Z-Oxylysine (N- ϵ -CBZ-L-oxylysine). By serving as the chiral α -hydroxy acid precursor, Z-oxylysine enables the synthesis of poly[R-(4-aminobutyl)-L-glycolic acid] (PAGA)—a highly efficient, spontaneously biodegradable cationic polymer[1].
Below is a quantitative summary of Z-Oxylysine's physical and chemical properties[2]:
| Property | Value |
| IUPAC Name | (2S)-2-hydroxy-6-[[(phenylmethoxy)carbonyl]amino]hexanoic acid |
| CAS Number | 59221-35-1 |
| Molecular Formula | C 14 H 19 NO 5 |
| Molecular Weight | 281.30 g/mol |
| Structural Class | Protected α -hydroxy acid |
| Stereochemistry | L-configuration (2S) |
Mechanistic Synthesis: The Biocatalytic Pathway
Causality Principle: Traditional chemical deamination of amino acids (e.g., via diazotization) frequently results in partial racemization and low yields. To maintain the strict (S)-configuration required for downstream biological applications, a coupled enzymatic cascade is the gold standard. As demonstrated in foundational, utilizing a dual-enzyme system ensures 95% yield with 98.5% optical purity[3].
Biocatalytic cascade for Z-Oxylysine synthesis with in situ NADH regeneration.
Protocol 1: Enzymatic Synthesis of Z-Oxylysine
This protocol is designed as a self-validating system to ensure continuous enzymatic turnover without product inhibition.
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Substrate Preparation: Dissolve N- ϵ -CBZ-L-lysine in a pH 7.5 aqueous buffer.
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Oxidation Phase: Introduce L-amino acid oxidase (isolated from Providencia alcalifaciens ATCC 13159) alongside catalase[3].
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Validation Checkpoint: Monitor dissolved O 2 consumption. The inclusion of catalase is critical; it scavenges the byproduct H 2 O 2 , preventing oxidative deactivation of the oxidase enzyme.
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Stereospecific Reduction: Add L-2-hydroxyisocaproate dehydrogenase (Lactobacillus confusus) and a catalytic amount of NADH[3].
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Cofactor Regeneration: Introduce formate and formate dehydrogenase (Candida boidinii) to continuously recycle NAD + back to NADH.
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Validation Checkpoint: Track the reaction via UV-Vis spectroscopy at 340 nm. A stable absorbance baseline confirms that the NADH regeneration cycle is perfectly matched to the reduction rate.
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Isolation: Acidify the reaction mixture to protonate the carboxylic acid, followed by extraction with ethyl acetate.
Application in Gene Delivery: Synthesis of PAGA
Causality Principle: To bypass the cytotoxicity of PLL, Z-oxylysine is polymerized via its hydroxyl and carboxyl groups. This creates an ester backbone (poly-L-glycolic acid derivative). Esters are susceptible to spontaneous aqueous hydrolysis, ensuring the polymer safely degrades into non-toxic L-oxylysine monomers inside the cell after delivering its DNA payload[1].
Workflow for the synthesis of PAGA from Z-Oxylysine and its application in gene delivery.
Protocol 2: Synthesis of PAGA and DNA Complexation
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Melt Polymerization: Subject the Z-oxylysine monomer to high vacuum and elevated temperature to drive condensation polymerization.
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Validation Checkpoint: Analyze the intermediate via Gel Permeation Chromatography (GPC). A target polydispersity index (PDI) of ~2.3 and a degree of polymerization (DP) of 14–32 confirms successful melt-phase esterification[1].
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Deprotection: Remove the Cbz protecting groups using acidic conditions to yield the primary amine hydrochloride salt (PAGA).
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Validation Checkpoint: Perform 1 H-NMR spectroscopy. The complete disappearance of the aromatic Cbz protons at ~7.3 ppm validates total deprotection.
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DNA Complexation: Mix PAGA with plasmid DNA in an aqueous buffer.
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Validation Checkpoint: Conduct an agarose gel retardation assay. Complete retention of DNA in the loading well at a charge ratio of 2.0 indicates optimal electrostatic condensation into nanoparticles[1].
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Analytical Validation: Enantiomeric Purity
The biological efficacy and predictable degradation profile of PAGA rely strictly on the stereochemical uniformity of the Z-oxylysine monomer. Jemal and Cohen established a robust to determine the enantiomeric purity of Z-oxylysine[4].
Causality Principle: Because Z-oxylysine contains both a free hydroxyl and a carboxylic acid group, it exhibits low volatility and high polarity, which can degrade GC columns. It must be chemically derivatized (e.g., esterification of the acid and acylation of the hydroxyl) prior to injection. This conversion to a volatile derivative enables high-resolution baseline separation of the D- and L-enantiomers on a chiral stationary phase, ensuring the batch meets the >98% (S)-enantiomer specification.
References
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Hanson, R.L., et al. "Transformation of N epsilon-CBZ-L-lysine to CBZ-L-oxylysine using L-amino acid oxidase from Providencia alcalifaciens and L-2-hydroxy-isocaproate dehydrogenase from Lactobacillus confusus." Applied Microbiology and Biotechnology, 1992.[Link]
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Lim, Y., et al. "Development of a Safe Gene Delivery System Using Biodegradable Polymer, Poly[r-(4-aminobutyl)-L-glycolic acid]." Macromolecules, 2000.[Link]
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Jemal, M., & Cohen, A. "Determination of enantiomeric purity of Z-oxylysine by capillary gas chromatography." Journal of Chromatography A, 1987.[Link]
Sources
- 1. bionano.yonsei.ac.kr [bionano.yonsei.ac.kr]
- 2. Z-oxylysine CAS#: 59221-35-1 [m.chemicalbook.com]
- 3. Transformation of N epsilon-CBZ-L-lysine to CBZ-L-oxylysine using L-amino acid oxidase from Providencia alcalifaciens and L-2-hydroxy-isocaproate dehydrogenase from Lactobacillus confusus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
